molecular formula C21H43NNaO4S B090075 Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate CAS No. 149-39-3

Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate

Cat. No.: B090075
CAS No.: 149-39-3
M. Wt: 428.6 g/mol
InChI Key: MACVUTCNLULHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is known for its excellent emulsifying and foaming properties, making it a popular ingredient in personal care products such as shampoos, conditioners, and body washes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of stearic acid with methylamine to form N-methylstearamide. This intermediate is then reacted with ethanesulfonic acid under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures are implemented at various stages to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted ethanesulfonic acid compounds .

Scientific Research Applications

Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies to improve cell membrane permeability.

    Medicine: Utilized as an excipient in pharmaceutical formulations to enhance drug delivery.

    Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents due to its excellent emulsifying and foaming properties

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in emulsifying oil and water mixtures, enhancing the stability and texture of various formulations .

Comparison with Similar Compounds

Similar Compounds

    Sodium lauryl sulfate: Another widely used surfactant with similar emulsifying and foaming properties.

    Sodium cocoyl isethionate: Known for its mildness and used in personal care products.

    Sodium stearoyl lactylate: Commonly used in food and cosmetic applications for its emulsifying properties

Uniqueness

Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate stands out due to its excellent balance of mildness and effectiveness. It is less irritating to the skin compared to sodium lauryl sulfate and offers better emulsifying properties than sodium cocoyl isethionate. This makes it a preferred choice in formulations where both performance and gentleness are required .

Properties

CAS No.

149-39-3

Molecular Formula

C21H43NNaO4S

Molecular Weight

428.6 g/mol

IUPAC Name

sodium;2-[methyl(octadecanoyl)amino]ethanesulfonate

InChI

InChI=1S/C21H43NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h3-20H2,1-2H3,(H,24,25,26);

InChI Key

MACVUTCNLULHLQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na]

Key on ui other cas no.

149-39-3

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.